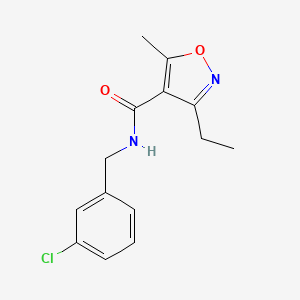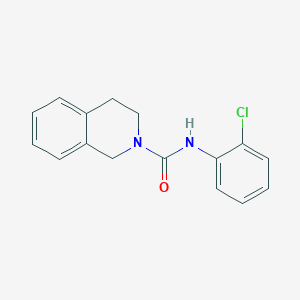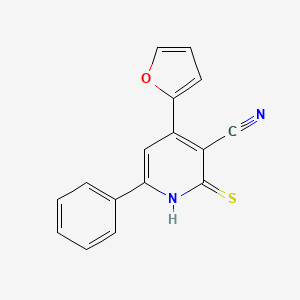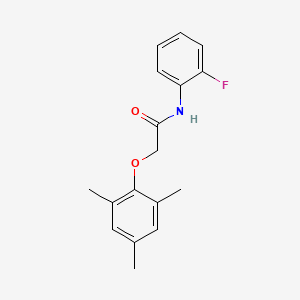
N-(2-fluorophenyl)-2-(mesityloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorophenyl)-2-(mesityloxy)acetamide, also known as FMA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. FMA belongs to the class of amides and has a molecular formula of C18H19FNO2.
Mécanisme D'action
The exact mechanism of action of N-(2-fluorophenyl)-2-(mesityloxy)acetamide is not fully understood. However, it is believed to act through the modulation of ion channels and receptors in the nervous system. This compound has been found to enhance the activity of GABA-A receptors, which are responsible for inhibitory neurotransmission in the brain. It has also been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals.
Biochemical and physiological effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the development of inflammatory diseases. This compound has also been found to reduce the expression of COX-2, an enzyme involved in the production of inflammatory mediators. In addition, this compound has been shown to increase the levels of GABA in the brain, leading to anxiolytic and anticonvulsant effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-fluorophenyl)-2-(mesityloxy)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent pharmacological effects at low concentrations. However, this compound has some limitations as well. It has low solubility in water, which can make it difficult to administer in certain experimental settings. In addition, this compound has not been extensively studied in vivo, and its long-term safety and efficacy have not been established.
Orientations Futures
There are several future directions for research on N-(2-fluorophenyl)-2-(mesityloxy)acetamide. One area of interest is the development of this compound derivatives with improved pharmacological properties. Another area of research is the investigation of this compound's potential as a treatment for neurological disorders, such as epilepsy and neuropathic pain. Additionally, further studies are needed to establish the safety and efficacy of this compound in vivo, and to determine the optimal dosage and administration route for therapeutic use.
Méthodes De Synthèse
N-(2-fluorophenyl)-2-(mesityloxy)acetamide can be synthesized through a multistep process involving the reaction of mesityl oxide with 2-fluoroaniline followed by acetylation with acetic anhydride. The final product is obtained through recrystallization from ethanol. The purity of the compound can be confirmed through analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-(2-fluorophenyl)-2-(mesityloxy)acetamide has been investigated for its potential therapeutic properties in various areas of research. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. This compound has also been studied for its potential as an antitumor agent, as it has shown to induce cell death in cancer cells.
Propriétés
IUPAC Name |
N-(2-fluorophenyl)-2-(2,4,6-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2/c1-11-8-12(2)17(13(3)9-11)21-10-16(20)19-15-7-5-4-6-14(15)18/h4-9H,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVIKMWKHMRZKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC(=O)NC2=CC=CC=C2F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


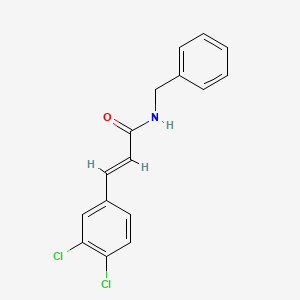
![4-fluoro-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5815400.png)
![3-(propylthio)-N-(2-thienylmethylene)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5815404.png)
![2-[3-(2-chloro-6-fluorophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5815408.png)
![1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5815410.png)
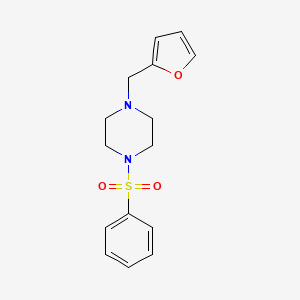
![4-benzyl-1-[(4-ethoxyphenyl)carbonothioyl]piperidine](/img/structure/B5815430.png)
![N-(4-methylbenzyl)-1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B5815437.png)
![2-(1H-benzimidazol-1-yl)-1-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B5815441.png)
![1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5815456.png)
